

# CAS number 4050-07-7 characterization data

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## Compound of Interest

Compound Name: 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

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An In-depth Technical Guide on the Characterization of 2-Amino-5-bromo-4-methylpyridine (CAS Number: 4050-07-7)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

2-Amino-5-bromo-4-methylpyridine (CAS No. 4050-07-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate and building block in the development of pharmaceuticals and agrochemicals.[1] [2] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyridine ring, provide multiple reactive sites for further chemical transformations.[1] The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the amino group allows for nucleophilic reactions like amidations.[1] This versatile reactivity makes it a valuable component in the synthesis of complex, biologically active molecules, including kinase inhibitors for cancer and autoimmune disorders.[3]

Ensuring the identity, purity, and stability of this intermediate is critical for the integrity of the final active pharmaceutical ingredient (API).[4] This guide provides a comprehensive overview of its characterization data, synthesis, and analytical methodologies.

## Data Presentation

The following tables summarize the available quantitative data for 2-Amino-5-bromo-4-methylpyridine.

**Table 1: Physical and Chemical Properties**

Property	Value	Source
CAS Number	4050-07-7	-
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	-
Molecular Weight	187.04 g/mol	-
Appearance	Brown solid	[5]

**Table 2: Spectroscopic Data**

Technique	Data	Source
Mass Spectrometry (MS)	m/z = 188 (M+1) reported. The presence of bromine should result in a characteristic M, M+2 isotopic pattern in a ~1:1 ratio.	[4]
FT-IR (Solid, KBr)	Key Regions: C-H stretching (~3000 cm <sup>-1</sup> ), N-H stretching (~3500 cm <sup>-1</sup> ). The full spectrum is best analyzed by comparing to a reference.	[3][6]
FT-Raman	Provides complementary vibrational data to FT-IR.	[3]
<sup>1</sup> H NMR	Data not explicitly found in search results. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.	
<sup>13</sup> C NMR	Data not explicitly found in search results. Expected signals would include aromatic carbons and a methyl carbon.	

**Table 3: Chromatographic Data**

Technique	Method Details	Source
HPLC (High-Performance Liquid Chromatography)	A reverse-phase method is typically suitable. Column: C18. Detector: UV.	<a href="#">[4]</a>
GC-MS (Gas Chromatography-Mass Spectrometry)	Column: Non-polar or medium-polarity capillary (e.g., 5% phenyl-methylpolysiloxane). Injector: Split/splitless inlet, ~250 °C. Note: Derivatization may be needed to improve volatility.	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Amino-5-bromo-4-methylpyridine are provided below.

### Protocol 1: Synthesis via Regioselective Bromination

This protocol describes an efficient synthesis from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) as a selective brominating agent, which offers high yield and minimizes by-product formation.[\[1\]](#)[\[5\]](#)

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Water

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. [\[1\]](#)[\[5\]](#)
- **Cooling:** Cool the flask in an ice bath to 0°C.
- **Addition of Brominating Agent:** Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled starting material solution. [\[1\]](#)[\[5\]](#)
- **Reaction:** Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours. [\[1\]](#)
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. [\[1\]](#)[\[5\]](#)
- **Precipitation:** Pour the reaction mixture into water, which will cause a brown solid to precipitate. [\[5\]](#)
- **Filtration and Washing:** Filter the solid using a Buchner funnel and wash it thoroughly with water. [\[5\]](#)
- **Purification:** Wash the dried brown solid with 164 ml of acetonitrile. [\[5\]](#)
- **Final Product:** Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The reported yield is approximately 80%. [\[5\]](#)

## Protocol 2: FT-IR Spectroscopic Analysis

This protocol details the analysis of a solid sample using the KBr pellet method. [\[3\]](#)

Instrumentation:

- Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a DTGS detector (or equivalent).

Procedure:

- **Sample Preparation:**

- Place approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample in an agate mortar.[\[3\]](#)
- Add 100-200 mg of dry, spectroscopic grade KBr powder.[\[3\]](#)
- Thoroughly grind and mix the sample and KBr until a homogeneous dispersion is achieved.[\[3\]](#)
- Press the mixture in a pellet die under high pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the spectrometer's sample holder.
  - Spectral Range: 4000–400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.[\[3\]](#)

## Protocol 3: FT-Raman Spectroscopic Analysis

FT-Raman provides complementary vibrational data and is straightforward for solid samples.[\[3\]](#)

Instrumentation:

- Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.

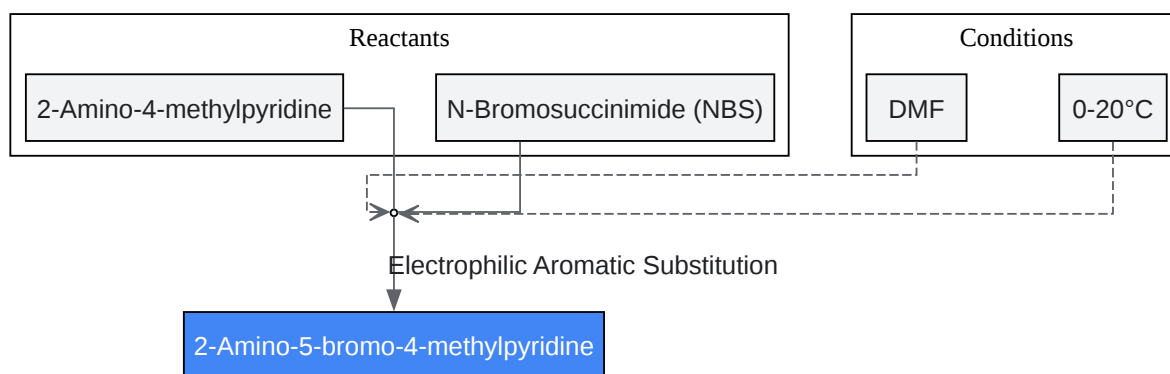
Procedure:

- Sample Preparation: Place the solid, powdered sample of 2-Amino-5-bromo-4-methylpyridine into a small aluminum cup or glass capillary tube.[\[3\]](#)
- Data Acquisition:
  - Position the sample in the spectrometer.

- Acquire the Raman spectrum according to the instrument's standard operating procedures, using sufficient laser power and acquisition time to obtain a high-quality spectrum.

## Mandatory Visualizations

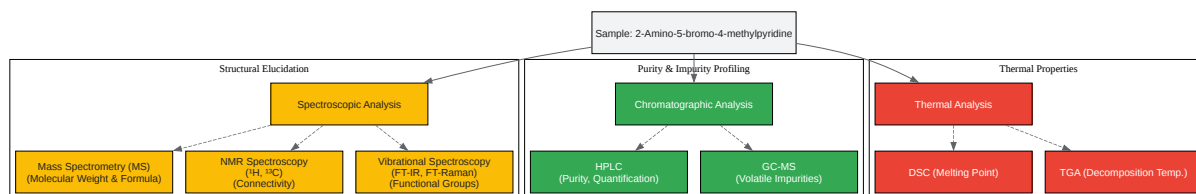
### Synthesis Pathway



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Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine via bromination.

## Analytical Workflow



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Caption: General workflow for analytical characterization.[4]

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## References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]



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